
(2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone, also known as U-47700, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. Its chemical structure is similar to that of other opioids such as morphine and fentanyl, but it has a unique mechanism of action that sets it apart from other opioids.
作用機序
(2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone acts as a potent agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It binds to the receptor and activates the G protein signaling pathway, leading to the inhibition of neurotransmitter release and the reduction of pain perception. (2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone also has affinity for the kappa-opioid receptor, which may contribute to its analgesic effects.
Biochemical and physiological effects:
(2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone has been shown to produce potent analgesic effects in animal models, with a potency similar to that of morphine. It has also been shown to produce respiratory depression and sedation, which are common side effects of opioids. (2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone has a short half-life, which may contribute to its rapid onset and short duration of action.
実験室実験の利点と制限
(2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone has several advantages for use in lab experiments, including its potency and rapid onset of action. However, it also has several limitations, including its potential for abuse and the risk of respiratory depression and overdose. Therefore, caution should be taken when handling (2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone in lab experiments, and appropriate safety measures should be implemented.
将来の方向性
Future research on (2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone should focus on its potential for use in the treatment of opioid addiction, as well as its mechanism of action and potential side effects. Further studies are needed to determine the optimal dosage and administration route of (2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone, as well as its long-term effects on the body. Additionally, research should be conducted to develop safer and more effective alternatives to (2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone for the treatment of pain and opioid addiction.
合成法
The synthesis of (2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone involves several chemical reactions, including the condensation of 4-methoxypiperidine with 2,5-dimethylthiophen-3-ylcarbonyl chloride, followed by reduction of the resulting intermediate with sodium borohydride. The final product is then purified using column chromatography. The synthesis method of (2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone has been extensively studied, and several modifications have been made to improve the yield and purity of the final product.
科学的研究の応用
(2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone has been used in scientific research to study its analgesic effects and mechanism of action. It has been shown to be a potent agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. (2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce withdrawal symptoms in animal models.
特性
IUPAC Name |
(2,5-dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-9-8-12(10(2)17-9)13(15)14-6-4-11(16-3)5-7-14/h8,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMZOGIXYLTZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)N2CCC(CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone](/img/structure/B7544931.png)
![(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone](/img/structure/B7544938.png)
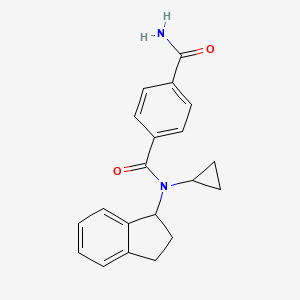
![2-[1-(4-chlorophenyl)pyrazol-4-yl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B7544952.png)
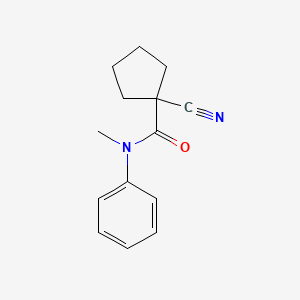
![1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone](/img/structure/B7544960.png)
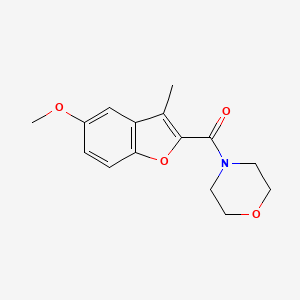
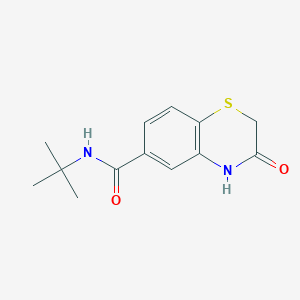
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7544983.png)
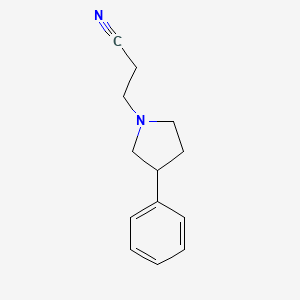
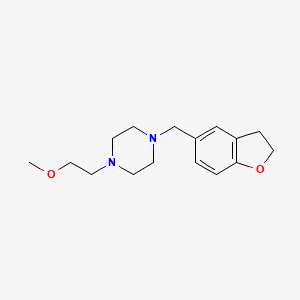
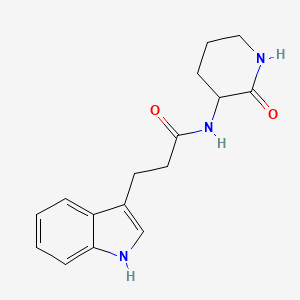
![2-methyl-N-[3-oxo-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]amino]propyl]cyclopropane-1-carboxamide](/img/structure/B7544998.png)
